Dodecanoic-2,2-D2 acid
Overview
Description
Lauric Acid-d2, also known as dodecanoic acid-d2, is a deuterium-labeled form of lauric acid. Lauric acid is a saturated fatty acid with a 12-carbon atom chain, commonly found in coconut oil and palm kernel oil. The deuterium labeling in Lauric Acid-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauric Acid-d2 can be synthesized through the deuteration of lauric acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of Lauric Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Lauric Acid-d2 undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Oxidation: Conversion to lauric acid derivatives such as lauric aldehyde and lauric acid peroxides.
Reduction: Formation of lauryl alcohol through reduction reactions.
Substitution: Halogenation reactions to form lauryl halides.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Esterification: Lauryl esters.
Oxidation: Lauric aldehyde, lauric acid peroxides.
Reduction: Lauryl alcohol.
Substitution: Lauryl halides.
Scientific Research Applications
Lauric Acid-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential antimicrobial properties and its role in lipid metabolism.
Industry: Utilized in the development of phase change materials for thermal energy storage and in the synthesis of surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of Lauric Acid-d2 involves its incorporation into metabolic pathways where it mimics the behavior of natural lauric acid. The deuterium labeling allows for precise tracking of its metabolic fate. Lauric acid is known to target cell membranes, disrupting their integrity and leading to antimicrobial effects. It also influences various signaling pathways, including the PI3K/AKT pathway, which is involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Lauric Acid-d2 can be compared with other medium-chain fatty acids such as:
Capric Acid (C10): Similar in structure but with a shorter carbon chain. It has different metabolic properties and is less effective as an antimicrobial agent.
Myristic Acid (C14): Longer carbon chain, leading to different physical and chemical properties. It is more commonly found in animal fats.
Palmitic Acid (C16): Significantly longer carbon chain, resulting in different metabolic and physiological effects
Lauric Acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, allowing for detailed studies of metabolic pathways and reaction mechanisms.
Properties
IUPAC Name |
2,2-dideuteriododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-ZWGOZCLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481362 | |
Record name | Lauric-2,2-d2 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-39-4 | |
Record name | Lauric-2,2-d2 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.